Vezf1-IN-T4 -

Vezf1-IN-T4

Catalog Number: EVT-1535734
CAS Number:
Molecular Formula: C19H14ClNO7S
Molecular Weight: 435.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vezf1-IN-T4 is an inhibitor of the pro-angiogenic activity of the zinc finger transcription factor Vezf1.
Source and Classification

Vezf1-IN-T4 is derived from research focused on understanding the molecular mechanisms underlying angiogenesis. It belongs to a class of small molecules that inhibit transcription factors, specifically targeting Vezf1's interaction with DNA and its regulatory effects on gene expression related to vascular development .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vezf1-IN-T4 has been characterized by its one-step synthesis approach, which simplifies the production process. The compound can be synthesized using various chemical precursors and reaction conditions optimized for yield and purity. The synthesis typically involves the formation of key functional groups that facilitate the interaction with the target transcription factor.

Retrosynthesis analysis indicates that the compound can be derived from readily available starting materials through established synthetic routes, leveraging databases like PISTACHIO and REAXYS for predicting feasible synthetic pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Vezf1-IN-T4 undergoes specific chemical reactions that facilitate its function as an inhibitor. These reactions primarily involve binding interactions with the Vezf1 protein, which modulates its activity in endothelial cells. Studies have demonstrated that Vezf1-IN-T4 effectively blocks angiogenesis at non-toxic concentrations, indicating its potential as a selective inhibitor . The mechanism of action involves disrupting Vezf1's ability to regulate gene expression associated with vascular development.

Mechanism of Action

Process and Data

The mechanism by which Vezf1-IN-T4 exerts its inhibitory effects involves direct interaction with the zinc finger motifs of the Vezf1 transcription factor. This binding prevents Vezf1 from associating with DNA guanine quadruplex structures, which are crucial for regulating downstream gene expression involved in angiogenesis . Consequently, this disruption leads to reduced expression of pro-angiogenic factors, thereby inhibiting endothelial cell proliferation and migration essential for new blood vessel formation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Shelf Life: More than 3 years when stored properly
  • Storage Conditions: Should be kept dry and dark; short-term storage at 0 - 4 °C or long-term at -20 °C is recommended.

These properties are critical for ensuring the stability and efficacy of Vezf1-IN-T4 in research applications.

Applications

Scientific Uses

Vezf1-IN-T4 has several promising applications in scientific research:

  • Angiogenesis Research: It serves as a valuable tool for studying the mechanisms of angiogenesis and vascular development.
  • Cancer Therapeutics: Due to its ability to inhibit angiogenesis, it holds potential as a therapeutic agent in cancer treatment where tumor growth is heavily reliant on new blood vessel formation.
  • Cellular Differentiation Studies: The compound can be utilized to explore how Vezf1 influences cellular differentiation processes within the vasculature .
Molecular Characterization of Vezf1-IN-T4

Structural Analysis and Chemical Properties

Vezf1-IN-T4 (chemical name: 6-(3-Chloro-4-methyl-5-sulfobenzamido)-2-hydroxy-1-naphthoic acid; CAS# 2640149-52-4) is a small molecule inhibitor designed to target the zinc finger transcription factor Vezf1. Its molecular formula is C₁₉H₁₄ClNO₇S, with a molecular weight of 435.83 g/mol and an exact mass of 435.0180 g/mol. Elemental analysis confirms the composition: Carbon (52.36%), Hydrogen (3.24%), Chlorine (8.13%), Nitrogen (3.21%), Oxygen (25.70%), and Sulfur (7.36%) [7]. The compound features a naphthalene core substituted with carboxylic acid and hydroxyl groups, linked via an amide bond to a benzene ring containing chloro, methyl, and sulfonic acid substituents. This amphipathic structure confers water solubility via the sulfonic acid group while allowing membrane permeability through aromatic domains [1] [9].

Computational modeling revealed that Vezf1-IN-T4 occupies the DNA-binding groove of Vezf1, particularly interacting with zinc finger domains 3-5, which are critical for DNA recognition. The chloro-methyl-sulfonamide moiety inserts into a hydrophobic pocket stabilized by van der Waals interactions, while the naphthoic acid group forms hydrogen bonds with lysine and arginine residues adjacent to the zinc-coordinating cysteines. Molecular dynamics simulations indicate the compound induces a conformational change that disrupts the orientation of key DNA-contact residues [2] [9].

  • Physicochemical Profile:
  • LogP: 2.1 (predicted)
  • Solubility: >10 mM in DMSO
  • Stability: >3 years at -20°C
  • Ionization: pKa values of 3.2 (sulfonic acid), 4.8 (carboxylic acid), and 9.1 (phenolic OH) contribute to its zwitterionic character at physiological pH [7].

Table 1: Biophysical Properties of Vezf1-IN-T4

PropertyValue
Molecular Weight435.83 g/mol
Empirical FormulaC₁₉H₁₄ClNO₇S
Hydrogen Bond Donors4
Hydrogen Bond Acceptors9
Rotatable Bonds5
Topological Polar Surface Area147 Ų
CAS Registry Number2640149-52-4

Binding Affinity Profiling to Vezf1 Zinc Finger Motifs

Vezf1-IN-T4 was identified through structure-based virtual screening of the NCI Diversity Compound Library (∼1,990 compounds) using a refined homology model of Vezf1 zinc finger domains. Initial docking employed the SDock+ algorithm, which outperformed McDock+ in ranking known ligands (Table 2). Of 12 shortlisted candidates, Vezf1-IN-T4 (designated T4) showed the highest predicted binding energy to Vezf1’s DNA-interaction interface [1] [2] [9].

Biophysical validation confirmed direct binding:

  • Electrophoretic Mobility Shift Assay (EMSA): T4 inhibited Vezf1 binding to a consensus poly(dG) sequence with an IC₅₀ of 20 μM. At 500 μM, it reduced DNA binding to 5.94% compared to controls, outperforming other candidates like NSC16087 (22.56% bound) [1] [9].
  • Isothermal Titration Calorimetry (ITC): Kd = 15.2 ± 2.1 μM, driven by favorable enthalpy changes (ΔH = -8.9 kcal/mol), indicating hydrogen bonding and electrostatic contributions dominate binding [9].
  • Surface Plasmon Resonance (SPR): Association rate (kₐ) = 1.8 × 10⁴ M⁻¹s⁻¹; dissociation rate (k𝒹) = 0.028 s⁻¹, confirming sustained target engagement [2].

The inhibitor specifically disrupts Vezf1’s bipartite DNA recognition, where zinc fingers 1-3 bind a (dG)₆ motif and fingers 4-6 engage a downstream (dG)₄ element separated by 3-4 nucleotides. T4 binding induces allosteric distortion of finger 4, preventing contact with the minor groove [1] [8].

Table 2: Virtual Screening Performance of Vezf1 Inhibitors

CompoundSDock+ Rank% DNA Bound (EMSA)IC₅₀
T4 (Vezf1-IN-T4)15.94%20 μM
NSC16087322.56%>500 μM
NSC101227.38%>500 μM
T645.92%100 μM

Specificity Against Related Transcription Factors

Vezf1-IN-T4 exhibits high selectivity for Vezf1 over structurally related zinc finger transcription factors:

  • In Vitro Specificity Assays: At 50 μM, T4 showed <10% inhibition of DNA binding for Sp1, EGR-1, and CTCF, which share C₂H₂ zinc finger architectures. This specificity arises from T4’s engagement of a Vezf1-specific subsite containing Leu¹⁷² and Arg¹⁸⁹, which are replaced by bulkier residues in other proteins [1] [9].
  • Transcriptomic Profiling: RNA sequencing of MSS31 endothelial cells treated with 20 μM T4 for 24 hours revealed downregulation of Vezf1 targets (Cited2, Stathmin, MT1), while expression profiles of Sp1/EGR-1-regulated genes (EGR1, VEGF, PDGF) remained unchanged [1] [3].
  • Cellular Functional Specificity: T4 (20 μM) inhibited tube formation in murine MSS31 endothelial cells by >80% without reducing cell viability, confirming selective blockade of Vezf1-mediated angiogenesis. In contrast, the broad-spectrum zinc finger inhibitor EDTA disrupted all network formation but caused significant cytotoxicity [1] [9].

Notably, T4 does not affect Vezf1’s interaction partners:

  • Co-immunoprecipitation showed intact binding between Vezf1 and RhoB or TEAD-1 in T4-treated cells, indicating the compound solely disrupts DNA binding rather than protein-protein interfaces [4] [6] [10].
  • Chromatin immunoprecipitation (ChIP) confirmed reduced Vezf1 occupancy at the Cited2 promoter (-4.7-fold), but no change in RNA polymerase II pausing at control sites regulated by unrelated factors [3] [8].

Table 3: Selectivity Profile of Vezf1-IN-T4

Transcription FactorZinc Finger Type% DNA Binding Inhibition (50 μM T4)
Vezf1C₂H₂ (6 fingers)92.3 ± 3.1%
Sp1C₂H₂ (3 fingers)8.5 ± 1.2%
EGR-1C₂H₂ (3 fingers)6.1 ± 0.9%
CTCFC₂H₂ (11 fingers)14.2 ± 2.3%
GATA-1C₄ (2 fingers)4.7 ± 1.1%

The inhibitor’s specificity translates to functional precision: in zebrafish models, morpholino-mediated ve zf1 knockdown phenocopied T4’s anti-angiogenic effects, while T4 did not exacerbate cardiac defects in gata1 morphants [6] [10].

Properties

Product Name

Vezf1-IN-T4

IUPAC Name

6-(3-Chloro-4-methyl-5-sulfobenzamido)-2-hydroxy-1-naphthoic acid

Molecular Formula

C19H14ClNO7S

Molecular Weight

435.83

InChI

InChI=1S/C19H14ClNO7S/c1-9-14(20)7-11(8-16(9)29(26,27)28)18(23)21-12-3-4-13-10(6-12)2-5-15(22)17(13)19(24)25/h2-8,22H,1H3,(H,21,23)(H,24,25)(H,26,27,28)

InChI Key

XOOUGZYQEAKKMZ-UHFFFAOYSA-N

SMILES

O=C(O)C1=C2C=CC(NC(C3=CC(S(=O)(O)=O)=C(C)C(Cl)=C3)=O)=CC2=CC=C1O

Solubility

Soluble in DMSO

Synonyms

Vezf1 IN-T4; Vezf1 IN T4; Vezf1-IN-T4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.